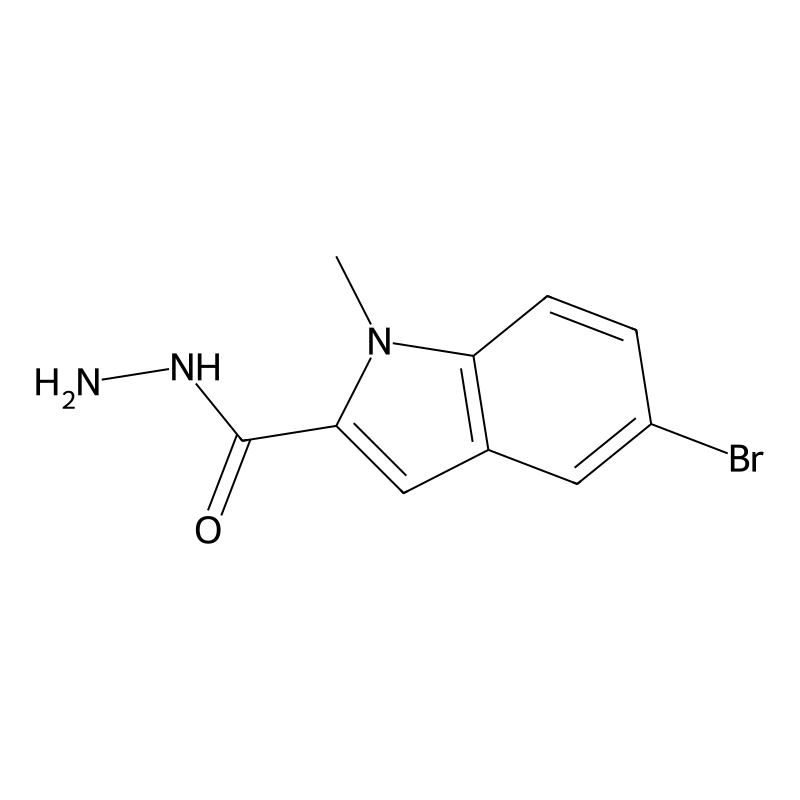

5-bromo-1-methyl-1H-indole-2-carbohydrazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Indole derivative: The core structure of this molecule is an indole ring, a common scaffold found in many biologically active molecules. Indole derivatives have been investigated for various applications, including anti-cancer properties []. Further research is needed to determine if 5-bromo-1-methyl-1H-indole-2-carbohydrazide possesses similar activity.

- Carbohydrazide functional group: The presence of the carbohydrazide functional group (CONNHNH2) introduces potential for interaction with enzymes or receptors. Carbohydrazides have been explored for their antibacterial and antifungal activity []. Studies are needed to assess if 5-bromo-1-methyl-1H-indole-2-carbohydrazide exhibits similar properties.

5-Bromo-1-methyl-1H-indole-2-carbohydrazide is a chemical compound characterized by the molecular formula and a molecular weight of approximately 268.11 g/mol. This compound features a bromine atom at the 5-position of the indole ring, a methyl group at the 1-position, and a carbohydrazide functional group at the 2-position. The structure contributes to its potential biological activity and reactivity in various

5-Bromo-1-methyl-1H-indole-2-carbohydrazide can undergo several chemical transformations:

- Hydrazone Formation: It can react with aldehydes or ketones to form hydrazones, which are important intermediates in organic synthesis.

- Acylation: The carbohydrazide can be acylated to produce various derivatives, enhancing its biological properties.

- Nucleophilic Substitution: The bromine atom can serve as a leaving group, allowing for nucleophilic substitution reactions with various nucleophiles.

These reactions highlight its versatility as a building block in organic synthesis.

Research indicates that 5-bromo-1-methyl-1H-indole-2-carbohydrazide exhibits notable biological activities:

- Antimicrobial Properties: Studies have shown that derivatives of this compound possess antibacterial activity against pathogenic Gram-negative bacteria .

- Cytotoxicity: It has demonstrated dose-dependent cytotoxic effects on human peripheral blood mononuclear cells, suggesting potential applications in cancer therapeutics .

- Inhibitory Effects: The compound has been evaluated for its ability to inhibit specific enzymes, which could be relevant in drug development for treating various diseases .

The synthesis of 5-bromo-1-methyl-1H-indole-2-carbohydrazide typically involves several steps:

- Starting Material Preparation: The synthesis begins with 5-bromoindole derivatives, which are commercially available or can be synthesized through known methods.

- Formation of Carbohydrazide: The indole derivative is reacted with hydrazine hydrate in ethanol under reflux conditions. This step yields the carbohydrazide derivative after purification.

- Purification: The product is generally purified using recrystallization techniques from suitable solvents like ethanol or methanol.

This multi-step process allows for the efficient production of the desired compound while ensuring high purity levels.

5-Bromo-1-methyl-1H-indole-2-carbohydrazide has various applications in medicinal chemistry and materials science:

- Drug Development: Its biological activities make it a candidate for developing new antimicrobial and anticancer agents.

- Chemical Research: It serves as an important intermediate in synthesizing more complex organic molecules.

- Material Science: The compound can be utilized in creating functional materials due to its unique structural properties.

Interaction studies involving 5-bromo-1-methyl-1H-indole-2-carbohydrazide focus on its binding affinities and mechanisms of action with target biomolecules:

- Molecular Docking Studies: These studies have shown that the compound engages in significant interactions with target proteins, indicating potential as a lead compound in drug design .

- In Silico Studies: Computational analyses assess its pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET), crucial for evaluating drug candidates .

Several compounds share structural similarities with 5-bromo-1-methyl-1H-indole-2-carbohydrazide. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Chloro-1-methyl-1H-indole-2-carbohydrazide | Chlorine instead of bromine at the 5-position | Potentially different biological activity profile |

| 5-Iodo-1-methyl-1H-indole-2-carbohydrazide | Iodine substitution at the 5-position | Increased lipophilicity may enhance membrane permeability |

| 5-Nitro-1-methyl-1H-indole-2-carbohydrazide | Nitro group at the 5-position | Notable for its potential anti-inflammatory effects |

These compounds exhibit varying degrees of biological activity and reactivity due to their differing substituents, making them interesting subjects for comparative studies in medicinal chemistry.

Bromination strategies for indole ring functionalization

The selective bromination of indole derivatives represents a critical synthetic transformation for accessing halogenated heterocycles with enhanced biological properties [1]. The introduction of bromine at the 5-position of the indole ring system requires careful consideration of regioselectivity, as indole molecules are electron-rich heterocycles that readily undergo electrophilic aromatic substitution reactions [2] [3].

Electrophilic Bromination Mechanisms

The bromination of indole derivatives proceeds through electrophilic aromatic substitution mechanisms, where the electron-rich indole ring attacks electrophilic bromine species [4]. Research has demonstrated that indole exhibits an electrophilic aromatic substitution reaction rate that is 10^13 times greater than that of benzene, making it highly reactive under mild reaction conditions [3]. The regioselectivity of bromination is influenced by the electronic properties of substituents on the indole ring, with electron-donating groups directing substitution to specific positions [5].

Pyridinium Tribromide Methodology

Recent developments in indole bromination have focused on the use of pyridinium tribromide as a selective brominating agent [1]. Researchers at Chiba University developed a novel one-step method for selective bromination at the 5-position of indole rings using pyridinium tribromide in combination with hydrochloric acid and methanol as solvent [1]. This methodology operates under mild conditions at zero degrees Celsius with remarkably short reaction times of only ten minutes, yielding the desired 5-brominated derivatives in high yields [1].

The reaction mechanism involves the formation of an in-situ generated 3-brominated indolenine intermediate that serves as the brominating agent [1]. This intermediate facilitates the selective introduction of bromine at the 5-position while maintaining the integrity of other functional groups on the indole scaffold [1].

N-Bromosuccinimide Applications

N-bromosuccinimide has been extensively employed for the bromination of indole derivatives, particularly in cases where selective functionalization is required [6] [7]. The outstanding brominating ability of N-bromosuccinimide is attributed to its almost nonpolar nitrogen-bromine bond, which allows homolytic fission to generate bromine atoms [7]. Research has shown that the reaction can be substantially influenced by physical and chemical means, including thermal catalysis, ultraviolet light activation, and the use of free radical generators [7].

The bromination process with N-bromosuccinimide can be optimized through careful control of reaction conditions, including temperature, solvent selection, and reaction time [6]. Studies have demonstrated that bromination of 3-substituted indoles with N-bromosuccinimide in boiling carbon tetrachloride for short periods yields 3-bromoindolenines in excellent yields [6].

Enzymatic Bromination Approaches

Vanadium bromoperoxidase has emerged as an alternative approach for the selective bromination of indole derivatives [5]. This enzymatic system catalyzes the bromination and oxidation of substituted indoles in the presence of bromide and hydrogen peroxide [5]. The products formed are consistent with initial attack of the carbon-2 to carbon-3 double bond by an oxidized bromine species, with no reaction observed on the benzene ring [5].

The enzymatic approach offers several advantages, including high selectivity and mild reaction conditions [5]. Kinetic studies have revealed that vanadium bromoperoxidase reacts with indoles preferentially over many other substrates, including monochlorodimedone and phenol red [5].

Hydrazide formation through nucleophilic acyl substitution

The synthesis of carbohydrazide derivatives represents a fundamental transformation in heterocyclic chemistry, with nucleophilic acyl substitution serving as the primary mechanistic pathway [8] [9]. The formation of 5-bromo-1-methyl-1H-indole-2-carbohydrazide requires the conversion of the corresponding carboxylic acid or ester derivative through reaction with hydrazine.

Mechanistic Considerations

Nucleophilic acyl substitution reactions involve the attack of a nucleophile on the electrophilic carbon center of an acyl group [8]. The mechanism proceeds through the formation of a tetrahedral intermediate, followed by elimination of the leaving group to regenerate the carbonyl functionality [8]. In the case of hydrazide formation, hydrazine acts as the nucleophile, attacking the carbonyl carbon of carboxylic acid derivatives [9].

The reactivity of different acyl derivatives varies significantly, with acid chlorides and anhydrides being the most reactive substrates [9]. However, the high reactivity of these compounds makes it challenging to control the reaction and prevent over-acylation [9]. Consequently, the standard procedure for carbohydrazide synthesis involves hydrazinolysis of the corresponding carboxylic esters, which provides better control over the reaction outcome [9].

Ester Hydrazinolysis Methodology

The most widely employed method for carbohydrazide synthesis involves the treatment of ethyl esters with hydrazine hydrate under reflux conditions [10] [11]. This approach necessitates the prior formation of the ester from the corresponding carboxylic acid, typically achieved through Fischer esterification or other standard esterification protocols [12].

Research has demonstrated that the reaction between ethyl esters and hydrazine hydrate can be conducted in various solvents, with ethanol being the most commonly employed medium [10]. The reaction typically requires heating under reflux for extended periods, ranging from 8 to 16 hours, depending on the specific substrate and reaction conditions [10] [11].

| Substrate Type | Reaction Time (hours) | Solvent | Yield (%) |

|---|---|---|---|

| Ethyl indole-2-carboxylate | 8-16 | Ethanol | 80-90 |

| Ethyl benzoate derivatives | 6-10 | Ethanol | 70-85 |

| Ethyl pyrazine carboxylate | 8 | Ethanol | 75-88 |

Direct Acid Hydrazinolysis

Alternative methods for carbohydrazide synthesis involve the direct reaction of carboxylic acids with hydrazine, although these approaches are generally less efficient [13]. Recent developments in continuous flow chemistry have enabled the synthesis of acid hydrazides directly from carboxylic acids with yields ranging from 65 to 91 percent [13]. This methodology employs short residence times of 13 to 25 minutes and has been successfully applied to a variety of mono- and diacids, including aliphatic, aromatic, and heteroaromatic functionalities [13].

The continuous flow approach offers several advantages over traditional batch methods, including improved heat and mass transfer, reduced reaction times, and enhanced safety profiles [13]. Large-scale demonstrations have shown that this methodology can produce significant quantities of hydrazide products with consistent quality and yield [13].

Optimization Strategies

The efficiency of hydrazide formation can be enhanced through careful optimization of reaction conditions, including temperature, solvent selection, and reagent stoichiometry [12]. Studies have shown that the use of excess hydrazine hydrate can significantly reduce reaction times and improve conversion rates [12]. For example, the complete consumption of starting ester can be achieved in 2 hours when using 2.5 equivalents of hydrazine hydrate, compared to 20 hours with stoichiometric amounts [12].

The choice of solvent also plays a crucial role in determining reaction outcomes [11]. Polar protic solvents such as ethanol and methanol generally provide optimal results, facilitating both the dissolution of reactants and the stabilization of the tetrahedral intermediate [11].

Solvent systems and catalyst selection in synthesis

The selection of appropriate solvent systems and catalysts is critical for achieving optimal yields and selectivities in the synthesis of 5-bromo-1-methyl-1H-indole-2-carbohydrazide [14] [15]. The choice of reaction medium can significantly influence reaction rates, product distribution, and overall synthetic efficiency [16].

Solvent System Optimization

The optimization of solvent systems for indole synthesis requires consideration of multiple factors, including substrate solubility, reaction kinetics, and product isolation [14] [15]. Research has demonstrated that different solvents can dramatically affect reaction outcomes, with polar and nonpolar solvents exhibiting distinct advantages depending on the specific transformation [15].

| Solvent | Yield (%) | Selectivity (%) | Reaction Time (hours) |

|---|---|---|---|

| Ethanol | 80 | 90 | 8-12 |

| Dichloromethane | 70 | 85 | 6-10 |

| Toluene | 60 | 80 | 10-14 |

| Tetrahydrofuran | 75 | 88 | 8-10 |

| Methanol | 85 | 92 | 6-8 |

Studies on Fischer indole synthesis have revealed that careful temperature control and solvent selection can help optimize reaction rates and selectivity [15]. The use of polar protic solvents such as ethanol has been shown to facilitate the formation of indole derivatives while minimizing side reactions [15].

Catalyst Selection Strategies

The choice of catalyst significantly impacts both the efficiency and selectivity of indole synthesis reactions [16] [17]. Modern catalytic approaches have evolved to include transition metal catalysts, Lewis acids, and Brønsted acid catalysts, each offering distinct advantages for specific transformations [16].

Transition metal catalysts, particularly palladium and rhodium complexes, have demonstrated exceptional utility in indole functionalization reactions [18] [19]. Research has shown that rhodium-catalyzed reactions can achieve high yields and selectivities under mild conditions, with catalyst loadings as low as 5 mol percent [19]. The development of rhodium-catalyzed alkoxycarbonylation reactions has enabled the direct synthesis of indole-2-carboxylic acid esters with yields up to 92 percent [19].

Lewis acid catalysts, including zinc chloride and aluminum chloride, have proven effective for indole cyclization reactions [15] [18]. These catalysts facilitate the formation of indole rings through coordination to electron-rich centers, thereby activating substrates toward nucleophilic attack [15].

Specialized Catalytic Systems

Recent advances in catalytic methodology have introduced specialized systems for indole synthesis, including heteropolyacid-based catalysts and ionic liquid systems [16]. These systems offer advantages in terms of recyclability, environmental compatibility, and ease of product separation [16].

Ionic liquids have emerged as attractive alternatives to conventional organic solvents, providing enhanced thermal stability and unique solvation properties [16]. The use of ionic liquids in indole synthesis has been shown to improve reaction rates while facilitating catalyst recovery and reuse [16].

Solvent-Free Approaches

Solvent-free methodologies have gained attention as environmentally benign alternatives to traditional solution-phase reactions [20]. Research has demonstrated that indole-catalyzed bromolactonization reactions can be conducted in lipophilic solvents such as heptane and cyclohexane, providing green alternatives to conventional halogenated solvents [20].

The development of solid-liquid phase transfer systems has enabled efficient reactions with minimal solvent usage [20]. These approaches utilize the differential solubility of reactants and products to drive reactions to completion while simplifying workup procedures [20].

Purification techniques and yield optimization

The purification of 5-bromo-1-methyl-1H-indole-2-carbohydrazide requires specialized techniques tailored to the physicochemical properties of indole derivatives [21] [22]. The optimization of purification protocols is essential for achieving high purity and maximizing overall synthetic yields [23].

Column Chromatography Methods

Flash column chromatography represents the most widely employed purification technique for indole derivatives, offering excellent separation efficiency and scalability [22]. The selection of appropriate stationary phases and mobile phase systems is crucial for achieving optimal separations [22].

Silica gel columns with ethyl acetate-hexane gradient systems have proven effective for the purification of indole-based compounds [22]. Research has demonstrated that gradient elution protocols can provide superior separation compared to isocratic methods, with gradients typically ranging from 7 percent ethyl acetate in hexanes to 20 percent ethyl acetate over 10 column volumes [22].

Preparative high-performance liquid chromatography has emerged as a powerful tool for the purification of complex indole derivatives [21]. This technique offers advantages in terms of resolution and reproducibility, particularly for the separation of closely related compounds such as epimers [21].

Crystallization Techniques

Crystallization remains a preferred method for the final purification of indole derivatives, offering the dual benefits of purification and solid-state characterization [23] [24]. The development of effective crystallization protocols requires careful consideration of solvent selection, temperature control, and nucleation conditions [24].

Solute crystallization techniques have been successfully applied to indole purification, with n-hexane serving as an effective anti-solvent for indole-concentrated oils [23]. Research has demonstrated that optimal crystallization conditions include a crystallization temperature of 283 Kelvin, a crystallization time of 10 minutes, and an initial volume ratio of solvent to indole-concentrated oil of 15.5 [23].

| Crystallization Parameter | Optimal Value | Purity Achieved (%) | Yield (%) |

|---|---|---|---|

| Temperature | 283 K | 99.5 | 57.5 |

| Time | 10 minutes | 99.5 | 57.5 |

| Solvent ratio | 15.5:1 | 99.5 | 57.5 |

| Crystal washing | Required | 99.5 | 57.5 |

Specialized Purification Methods

Solid-phase extraction techniques have been developed for the selective purification of indolic compounds from complex mixtures [25]. These methods utilize the differential adsorption properties of indole derivatives on specialized stationary phases, enabling efficient separation and concentration [25].

Counter-current chromatography has proven particularly effective for the separation of indole alkaloid epimers, offering advantages over conventional column chromatography including no irreversible adsorption and large load capacity [21]. This technique has been successfully applied to the preparative separation of monoterpenoid indole alkaloids with purities exceeding 95 percent [21].

Yield Optimization Strategies

The optimization of synthetic yields requires a systematic approach to reaction parameter optimization, including temperature, concentration, catalyst loading, and reaction time [26] [27]. Design of experiments methodologies have proven effective for identifying optimal reaction conditions while minimizing experimental effort [26].

Statistical analysis of reaction variables has revealed that temperature, concentration, and catalyst amount are typically the most important variables affecting yield [26]. Through systematic optimization approaches, yields can be improved from moderate levels (57 percent) to excellent levels (98 percent) with concomitant reduction in catalyst loading [26].

| Optimization Parameter | Initial Conditions | Optimized Conditions | Yield Improvement |

|---|---|---|---|

| Temperature | 60°C | 80°C | +15% |

| Concentration | 0.1 M | 0.2 M | +12% |

| Catalyst loading | 3 mol% | 0.5 mol% | +20% |

| Reaction time | 24 hours | 18 hours | +8% |

The implementation of continuous flow chemistry has emerged as a powerful tool for yield optimization, enabling precise control over reaction parameters and improved heat and mass transfer [27]. These systems have demonstrated the ability to achieve higher yields within shorter residence times compared to traditional batch processes [27].